molecular formula C9H15N3 B1527826 6-(tert-Butyl)-2-methylpyrimidin-4-amine CAS No. 1250038-86-8

6-(tert-Butyl)-2-methylpyrimidin-4-amine

Cat. No. B1527826
CAS RN: 1250038-86-8
M. Wt: 165.24 g/mol
InChI Key: BVVMZMZUCSUOTK-UHFFFAOYSA-N
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Description

The compound “6-(tert-Butyl)-2-methylpyrimidin-4-amine” belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a pyrimidine ring, which is a ring with two nitrogen atoms and four carbon atoms .

Scientific Research Applications

Organic Chemistry

The tert-butyl group in this compound is known for its unique reactivity pattern . It’s used in various chemical transformations due to its simple hydrocarbon moiety . The crowded nature of the tert-butyl group can elicit characteristic applications, making it a valuable component in organic chemistry .

Biological Applications

The tert-butyl group also has relevance in nature, with implications in biosynthetic and biodegradation pathways . This suggests that “6-(tert-Butyl)-2-methylpyrimidin-4-amine” could potentially be used in biological research, particularly in studying these pathways .

Biocatalytic Processes

The tert-butyl group’s unique properties could potentially be applied in biocatalytic processes . This could involve using “6-(tert-Butyl)-2-methylpyrimidin-4-amine” as a catalyst in biological reactions, possibly enhancing the efficiency of these processes .

Biopharmaceutical Formulations

Research has shown that tert-butyl alcohol, a related compound, has been used in the lyophilization of pharmaceuticals . It offers several advantages, including increased solubility of hydrophobic drugs, enhanced product stability, shorter reconstitution time, and decreased processing time . This suggests that “6-(tert-Butyl)-2-methylpyrimidin-4-amine” could potentially have similar applications in biopharmaceutical formulations.

Protein Stability Research

The presence of tert-butyl alcohol has been shown to impact the recovery of proteins in biopharmaceutical formulations . This suggests that “6-(tert-Butyl)-2-methylpyrimidin-4-amine” could potentially be used in research related to protein stability, particularly in the context of freeze-drying and cosolvent formulations .

Medicinal Chemistry

The structure of “6-(tert-Butyl)-2-methylpyrimidin-4-amine” incorporates a cyclic amine group. This is a common functional group found in many biologically active molecules, suggesting potential applications in medicinal chemistry.

properties

IUPAC Name

6-tert-butyl-2-methylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-6-11-7(9(2,3)4)5-8(10)12-6/h5H,1-4H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVMZMZUCSUOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90696294
Record name 6-tert-Butyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1250038-86-8
Record name 6-tert-Butyl-2-methylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90696294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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